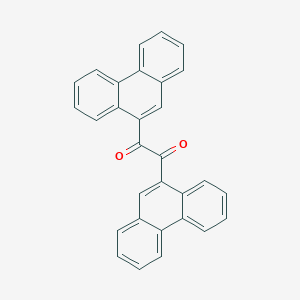
O-ethyl 3-methylphenylthiocarbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
O-ethyl 3-methylphenylthiocarbamate (EMPTC) is a synthetic compound that belongs to the family of thiocarbamate herbicides. It is widely used as a selective herbicide in agriculture to control grassy weeds in crops such as rice, wheat, and corn. EMPTC has a broad spectrum of activity against various weed species and is considered a cost-effective solution for weed control.
Wirkmechanismus
O-ethyl 3-methylphenylthiocarbamate acts as a selective herbicide by inhibiting the activity of the enzyme acetyl-CoA carboxylase (ACC), which is essential for fatty acid biosynthesis in plants. This leads to the accumulation of toxic levels of malonyl-CoA, which disrupts the normal metabolic processes of the plant and ultimately results in its death.
Biochemical and Physiological Effects:
O-ethyl 3-methylphenylthiocarbamate has been shown to affect the growth and development of plants by inhibiting the synthesis of fatty acids. It also affects the photosynthetic process by reducing the chlorophyll content of the plant. Additionally, O-ethyl 3-methylphenylthiocarbamate has been shown to have a negative impact on soil microorganisms, which can lead to a decrease in soil fertility.
Vorteile Und Einschränkungen Für Laborexperimente
O-ethyl 3-methylphenylthiocarbamate is a cost-effective solution for weed control and has a broad spectrum of activity against various weed species. Its selective mode of action makes it an ideal herbicide for crops such as rice, wheat, and corn. However, O-ethyl 3-methylphenylthiocarbamate has limitations in terms of its impact on the environment and soil microorganisms, which can have negative consequences for soil fertility and crop productivity.
Zukünftige Richtungen
Future research on O-ethyl 3-methylphenylthiocarbamate could focus on developing new formulations that reduce its impact on the environment and soil microorganisms. Additionally, studies could be conducted to investigate the potential of O-ethyl 3-methylphenylthiocarbamate as a lead compound for the development of new herbicides with improved efficacy and selectivity. Finally, research could be conducted to investigate the potential of O-ethyl 3-methylphenylthiocarbamate as a tool for studying the metabolic processes of plants and their interactions with the environment.
Synthesemethoden
O-ethyl 3-methylphenylthiocarbamate is synthesized from the reaction of 3-methylphenyl isothiocyanate with ethyl alcohol in the presence of a base. The reaction yields O-ethyl 3-methylphenylthiocarbamate as a white crystalline solid with a melting point of 83-85°C.
Wissenschaftliche Forschungsanwendungen
O-ethyl 3-methylphenylthiocarbamate has been extensively studied for its herbicidal properties and has been used in various scientific research applications. It has been used to investigate the effect of herbicides on soil microorganisms, the impact of herbicides on the environment, and the development of new herbicides.
Eigenschaften
Produktname |
O-ethyl 3-methylphenylthiocarbamate |
|---|---|
Molekularformel |
C10H13NOS |
Molekulargewicht |
195.28 g/mol |
IUPAC-Name |
O-ethyl N-(3-methylphenyl)carbamothioate |
InChI |
InChI=1S/C10H13NOS/c1-3-12-10(13)11-9-6-4-5-8(2)7-9/h4-7H,3H2,1-2H3,(H,11,13) |
InChI-Schlüssel |
WLHVACSSRSCZGR-UHFFFAOYSA-N |
SMILES |
CCOC(=S)NC1=CC=CC(=C1)C |
Kanonische SMILES |
CCOC(=S)NC1=CC=CC(=C1)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![3-[4-(Acetylamino)-3-nitrophenyl]propanoic acid](/img/structure/B253476.png)






![N-[2-(methylsulfinyl)phenyl]acetamide](/img/structure/B253525.png)
![N-[4-(dimethylamino)-2,5-dimethylphenyl]-N,N-dimethylamine](/img/structure/B253530.png)


![N-[3-(dimethylamino)-2-methylphenyl]-N,N-dimethylamine](/img/structure/B253554.png)
